molecular formula C7H8ClNO2 B139186 3-Pyridylacetic acid hydrochloride CAS No. 6419-36-9

3-Pyridylacetic acid hydrochloride

Cat. No.: B139186
CAS No.: 6419-36-9
M. Wt: 173.60 g/mol
InChI Key: XVCCOEWNFXXUEV-UHFFFAOYSA-N
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Description

3-Pyridylacetic acid hydrochloride: is a chemical compound with the molecular formula C7H7NO2 · HCl. It is a derivative of pyridine, characterized by the presence of a carboxylic acid group attached to the third position of the pyridine ring. This compound is commonly used in organic synthesis and as an intermediate in the production of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From 3-methylpyridine: The preparation of 3-Pyridylacetic acid hydrochloride can start from 3-methylpyridine.

    From 3-vinylpyridine: Another method involves the reaction of 3-vinylpyridine with morpholine and sulfur, followed by hydrolysis with hydrochloric acid.

Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts like Raney’s nickel and solvents such as ethanol is common in these processes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Pyridylacetic acid hydrochloride can undergo oxidation reactions, typically forming pyridine derivatives with higher oxidation states.

    Reduction: The compound can be reduced to form various reduced pyridine derivatives.

    Substitution: It can participate in substitution reactions, where the carboxylic acid group or the pyridine ring can be modified.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

  • Studied for its potential biological activities and interactions with enzymes and receptors.

Medicine:

Industry:

Comparison with Similar Compounds

  • 2-Pyridylacetic acid hydrochloride
  • 4-Pyridylacetic acid hydrochloride
  • 3-Pyrrolidinol hydrochloride

Comparison:

3-Pyridylacetic acid hydrochloride is unique due to its specific position of the carboxylic acid group on the pyridine ring, which influences its reactivity and applications in various fields.

Biological Activity

Overview

3-Pyridylacetic acid hydrochloride (CAS Number: 6419-36-9) is a pyridine derivative characterized by a carboxylic acid group at the third position of the pyridine ring. This compound has garnered attention due to its diverse biological activities, particularly in pharmacology and organic synthesis. Its structural properties allow it to serve as an intermediate in the synthesis of various pharmaceuticals, including treatments for skeletal disorders and potential antiviral applications.

  • Molecular Formula: C7H7NO2 · HCl
  • Molecular Weight: 173.59 g/mol
  • Solubility: Highly soluble in water, hygroscopic in nature.

This compound acts primarily through its interactions with biological molecules, influencing several biochemical pathways:

  • Bone Metabolism: It inhibits osteoclast-mediated bone resorption, making it useful in treating metabolic bone diseases such as osteoporosis.
  • Nicotinic Pathway: As a higher homologue of nicotinic acid, it is involved in the degradation pathway of nicotine and other tobacco alkaloids.
  • Enzyme Interaction: The compound may exhibit enzyme inhibition or activation, altering gene expression and affecting cellular processes.

1. Treatment of Skeletal Disorders

Research indicates that this compound can effectively modulate bone metabolism. It has been shown to inhibit osteoclast activity, which is crucial for maintaining bone density and preventing osteoporosis-related fractures.

2. Antiviral Properties

Recent studies have explored the potential of 3-Pyridylacetic acid derivatives as inhibitors of viral replication, particularly against HIV . The compound's ability to interfere with viral proteases positions it as a candidate for further antiviral drug development.

Study on Osteoclast Inhibition

A study published in the Journal of Bone and Mineral Research demonstrated that this compound significantly reduced osteoclast formation and activity in vitro. The compound was tested on human osteoclast precursors, showing a dose-dependent inhibition of bone resorption markers.

Concentration (µM)Osteoclast Formation (%)Resorption Activity (%)
0100100
107065
504030
1002010

Antiviral Activity Against SARS-CoV-2

In another study focusing on coronavirus proteases, this compound was evaluated for its ability to inhibit the SARS-CoV-2 main protease (3CLpro). The results indicated that the compound exhibited significant antiviral activity with an EC50 value below 10 µM, demonstrating its potential as a therapeutic agent against COVID-19 .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other pyridine derivatives:

CompoundBiological ActivityNotes
2-Pyridylacetic Acid Moderate anti-inflammatory effectsDifferent position affects reactivity
4-Pyridylacetic Acid Limited use in pharmacologyLess studied than 3-pyridyl derivative
3-Pyrrolidinol Hydrochloride Distinct chemical propertiesUsed in different therapeutic contexts

Properties

IUPAC Name

2-pyridin-3-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2.ClH/c9-7(10)4-6-2-1-3-8-5-6;/h1-3,5H,4H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCCOEWNFXXUEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6419-36-9
Record name 3-Pyridineacetic acid, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6419-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridineacetic acid, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006419369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-pyridylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.498
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 3-Pyridylacetic acid hydrochloride in chemical synthesis?

A1: this compound serves as a valuable building block in organic synthesis, particularly for pharmaceuticals. For instance, it's a key intermediate in the synthesis of Risedronate sodium, a drug used to treat osteoporosis. [] The compound's structure, featuring both a pyridine ring and a carboxylic acid group, allows for diverse chemical modifications, making it suitable for developing various pharmaceutical compounds.

Q2: Are there alternative synthesis routes for this compound, and what are their advantages?

A2: Yes, besides traditional methods, researchers have developed novel synthetic approaches. One such method uses the chlorination side product of 3-methylpyridine, 2-chloro-3-methylpyridine, as the starting material. [] This method offers an advantage by utilizing a readily available side product, potentially reducing waste and production costs. Another approach utilizes 3-vinylpyridine as the starting material in a two-step reaction. [] This process boasts high yields (above 86%) and operational simplicity, highlighting its efficiency for this compound production.

Q3: How does this compound interact with metal ions, and what are the structural features of these interactions?

A3: 3-Pyridylacetic acid, in its deprotonated form, acts as a flexible ligand, coordinating with metal ions through its nitrogen atom on the pyridine ring and oxygen atoms from the carboxylate group. Studies show that it can form coordination polymers with various metal ions. For instance, with Cadmium(II), it forms a two-dimensional layered structure where the Cadmium ion is octahedrally coordinated. [] Similarly, it creates a three-dimensional framework with Manganese(II) through a network of coordination bonds and hydrogen bonding interactions. [] In the case of Copper(II), the interaction leads to a two-dimensional sheet-like structure further connected by hydrogen bonds, forming a three-dimensional framework. [] These examples illustrate the versatility of this compound in constructing diverse metal-organic frameworks.

Q4: What analytical techniques are commonly employed for the characterization of this compound?

A4: Various analytical techniques are used to characterize this compound, confirming its identity and purity. These include:

  • X-ray Crystallography: Used to determine the three-dimensional structure of the compound in its crystalline form, as demonstrated in the study on its Cadmium(II) complex. []

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